Ethyl 2-(6-hydroxypyrimidine-4-carboxamido)benzoate
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Overview
Description
This compound exhibits intriguing properties and shows promise in various fields such as drug discovery and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(6-hydroxypyrimidine-4-carboxamido)benzoate involves multiple steps, typically starting with the preparation of the pyrimidine ring followed by the introduction of the benzoate moiety. Specific synthetic routes and reaction conditions can vary, but common methods include:
Microwave Irradiation: This method has been used to synthesize similar compounds, providing a rapid and efficient route.
Traditional Heating: Conventional heating methods can also be employed, although they may require longer reaction times and higher temperatures.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(6-hydroxypyrimidine-4-carboxamido)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the pyrimidine ring can be oxidized under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzoate moiety can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
Ethyl 2-(6-hydroxypyrimidine-4-carboxamido)benzoate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and effects on cell function and signal transduction.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of Ethyl 2-(6-hydroxypyrimidine-4-carboxamido)benzoate involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, it is known to affect cell function and signal transduction pathways. Further research is needed to fully understand its molecular targets and pathways involved.
Comparison with Similar Compounds
Ethyl 2-(6-hydroxypyrimidine-4-carboxamido)benzoate can be compared with other similar compounds, such as:
2-amino-4,6-dihydroxypyrimidine derivatives: These compounds have similar structural features and biological activities.
Ethyl (S)-2-benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate: Another compound with a pyrimidine ring and benzoate moiety.
Properties
IUPAC Name |
ethyl 2-[(6-oxo-1H-pyrimidine-4-carbonyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4/c1-2-21-14(20)9-5-3-4-6-10(9)17-13(19)11-7-12(18)16-8-15-11/h3-8H,2H2,1H3,(H,17,19)(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBJJRYMOIWYQOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC(=O)NC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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